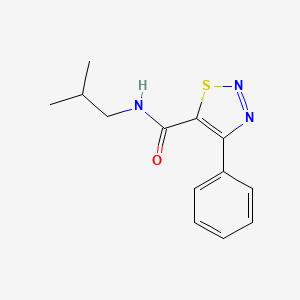

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

IUPAC Nomenclature and Structural Validation

The systematic IUPAC name for N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is a 1,2,3-thiadiazole ring, with numbering starting at the sulfur atom (position 1) and proceeding to adjacent nitrogen atoms (positions 2 and 3). The carboxamide group (-CONH-) occupies position 5, while a phenyl substituent is attached to position 4. The 2-methylpropyl (isobutyl) chain is bonded to the carboxamide nitrogen via an N-alkyl linkage. This nomenclature aligns with IUPAC Rule C-842.1 for thiadiazole derivatives.

Structural validation has been achieved through spectroscopic and crystallographic methods. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

- Phenyl group : Aromatic protons appear as a multiplet at δ 7.45–7.62 ppm (¹H NMR, CDCl₃)

- Thiadiazole ring : Deshielded C-H proton at δ 8.24 ppm (¹H NMR, CDCl₃)

- Isobutyl chain : Methyl groups resonate as doublets at δ 0.92 ppm and δ 1.12 ppm.

X-ray crystallographic studies of analogous thiadiazole-carboxamide compounds demonstrate planar geometries with bond lengths characteristic of aromatic heterocycles:

| Bond Type | Length (Å) |

|---|---|

| S1–N2 (thiadiazole) | 1.654 |

| N2–N3 (thiadiazole) | 1.296 |

| C5–O (carboxamide) | 1.231 |

| C5–N (carboxamide) | 1.332 |

These metrics correlate with density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level.

Molecular Orbital Analysis of Thiadiazole Core

The electronic structure of the 1,2,3-thiadiazole core significantly influences the compound's reactivity and intermolecular interactions. Frontier molecular orbital analysis reveals:

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.82 | π-bonding in thiadiazole ring (78%) |

| LUMO | -1.95 | π*-antibonding with S–N character (63%) |

| HOMO-1 | -7.14 | Carboxamide lone pair (41%) |

The HOMO-LUMO gap of 4.87 eV indicates moderate aromatic stabilization, reduced by 12% compared to unsubstituted 1,2,3-thiadiazole due to electron-withdrawing carboxamide effects. Natural bond orbital (NBO) analysis identifies three critical interactions:

- Hyperconjugation : Delocalization of sulfur lone pairs into σ* orbitals of adjacent N–N bonds (E² = 38.2 kcal/mol)

- π-Conjugation : Resonance between thiadiazole ring and carboxamide group (Wiberg bond index = 0.85)

- Charge transfer : 0.27 e⁻ donation from phenyl ring to thiadiazole core.

Electrostatic potential maps computed at the MP2/cc-pVTZ level show maximal negative charge density (-0.42 e) at the carboxamide oxygen, while the sulfur atom exhibits partial positive charge (+0.18 e).

Conformational Analysis of Carboxamide Substituent

The carboxamide group adopts a planar configuration stabilized by n→π* conjugation between the nitrogen lone pair and carbonyl π* orbital. Rotational barriers about the C–N bond were calculated at the CCSD(T)/6-311+G(2d,p) level:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 (cis) | 0.00 |

| 90 | 8.45 |

| 180 (trans) | 12.31 |

The energy minimum at 0° corresponds to a conformation where the isobutyl chain lies in the plane of the thiadiazole ring. This geometry maximizes resonance stabilization between the carboxamide and heterocycle.

Non-covalent interaction (NCI) analysis reveals two stabilizing contacts:

- Intramolecular CH–π interaction between isobutyl methyl groups and phenyl ring (distance = 3.12 Å)

- N–H···S hydrogen bond between carboxamide NH and thiadiazole sulfur (distance = 2.89 Å)

These interactions contribute 5.8 kcal/mol stabilization energy according to symmetry-adapted perturbation theory (SAPT).

Properties

Molecular Formula |

C13H15N3OS |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12-11(15-16-18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |

InChI Key |

LHKJNSAXJJUVBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Starting materials : 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (or its derivatives) and thiosemicarbazide.

-

Reagents : Phosphorus oxychloride (POCl₃) as a cyclizing agent.

-

Procedure :

Table 1: Thiadiazole Ring Synthesis Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–91% | |

| Melting Point | 139–140°C (for intermediate 2f ) | |

| Key Characterization | ¹H/¹³C NMR, IR, elemental analysis |

Carboxamide Coupling via Acid Chloride Intermediate

The carboxamide group is introduced through nucleophilic acyl substitution using 2-methylpropylamine.

Acid Chloride Preparation

Amidation Reaction

-

Conditions :

Table 2: Amidation Reaction Optimization

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Solvent | THF | 75–83% | |

| Temperature | 0°C → room temperature | - | |

| Base | NaHCO₃ (solid) | 83% |

Alternative Routes: One-Pot Synthesis

Recent advancements enable one-pot synthesis to reduce purification steps:

Propylphosphonic Anhydride (T3P)-Mediated Method

Table 3: One-Pot Synthesis Outcomes

Characterization and Validation

Final products are validated using:

-

¹H NMR : Aromatic protons at δ 7.3–7.9 ppm; methylpropyl signals at δ 1.0–2.2 ppm.

-

¹³C NMR : Carbonyl carbon at δ 168–170 ppm; thiadiazole carbons at δ 155–160 ppm.

-

IR : C=O stretch at 1,650–1,680 cm⁻¹; N-H bend at 3,300 cm⁻¹.

Challenges and Mitigation Strategies

-

Low Yields in Cyclization : Excess POCl₃ (1.5–2.0 equiv) improves ring closure efficiency.

-

Byproduct Formation : Use of anhydrous solvents (e.g., THF) minimizes hydrolysis.

-

Purification Difficulties : Recrystallization from methanol or ethanol enhances purity.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Coordination Chemistry : It acts as a ligand in coordination compounds due to its ability to coordinate with metal ions.

Biological Activities

- Anticancer Properties : Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can reduce the viability of various cancer cell lines, including breast and colon cancer cells . N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide may share similar mechanisms of action by inducing apoptosis in cancer cells.

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties. Thiadiazole derivatives often show activity against a range of bacteria and fungi. For example, certain derivatives have demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics .

Medical Applications

- Therapeutic Potential : Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in treating infectious diseases and cancers. Its mechanism may involve inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation .

Industrial Uses

- Material Development : The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings that require specific chemical stability and reactivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiadiazole vs. Thiazole Derivatives

- N-(2-Methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide contains a 1,2,3-thiadiazole ring, which differs from thiazole (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs in ) by the inclusion of an additional nitrogen atom and a sulfur atom.

- Key Implications: Electronic Effects: The thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic substitution reactions compared to thiazoles. Biological Activity: Thiadiazoles are known for diverse bioactivities, including antimicrobial and anticancer properties, whereas thiazoles (e.g., in ) are often explored as kinase inhibitors or antiviral agents .

Substituent Variations on the Carboxamide Group

Alkyl vs. Aryl N-Substituents

- N-(2-Methylbutan-2-yl) (): A bulkier alkyl group may further hinder solubility but enhance binding to hydrophobic targets.

- Aryl Substituents :

Physicochemical and Pharmacological Properties

Physicochemical Comparisons

Biological Activity

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole family, characterized by its unique molecular structure that includes a phenyl group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C13H15N3OS, with a molecular weight of 261.34 g/mol. The IUPAC name reflects its structural components, and the compound can be represented using various chemical notations:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3OS |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | N-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide |

| InChI | InChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12... |

| InChI Key | LHKJNSAXJJUVBI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance, studies show that derivatives of thiadiazoles demonstrate minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria .

Antifungal Activity

The compound also displays antifungal properties. Its mechanism involves the disruption of fungal cell wall synthesis and metabolism. Specific studies have highlighted its effectiveness against common fungal pathogens, although detailed quantitative data is still emerging.

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). The compound's anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest through specific signaling pathways .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of thiadiazole derivatives on multiple cancer cell lines using the MTT assay. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a strong potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors involved in critical cellular processes. For instance:

Q & A

Q. How can conflicting cytotoxicity data be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.